2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine
CAS No.:
Cat. No.: VC17793408
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3 |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine |
| Standard InChI | InChI=1S/C10H17N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h7-8H,2-6,11H2,1H3 |
| Standard InChI Key | AYWLUXMXCMSDCT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN2C(=NC=C2CCN)C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound features a bicyclic imidazo[1,2-a]pyridine scaffold fused with a partially saturated pyridine ring (5,6,7,8-tetrahydro configuration). A methyl group occupies the 7-position, while an ethanamine side chain extends from the 3-position (Figure 1). The IUPAC name, 2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine, reflects this substitution pattern.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₃ | |
| Molecular Weight | 179.26 g/mol | |
| SMILES | CC1CCN2C(=NC=C2CCN)C1 | |
| InChI Key | AYWLUXMXCMSDCT-UHFFFAOYSA-N |
Comparative Structural Analysis
Imidazo[1,2-a]pyridines exhibit structural versatility, as seen in analogues like 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine (PubChem CID 71695456) and 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine (VCID VC8342611). The ethanamine side chain in the target compound may enhance water solubility compared to bulkier substituents like piperazine .
Synthetic Methodologies
General Approaches to Imidazopyridine Synthesis
The VulcanChem entry notes that related compounds are synthesized via condensation reactions or cyclization processes. For example:
-
N-Heterocyclic Carbene (NHC)-Catalyzed Annulations: Efficient for constructing fused imidazo[1,2-a]pyridines through domino reactions.
-
Electro-Organic Synthesis: Enables regioselective formation under mild conditions, as demonstrated for tetrahydroimidazo[1,2-a]pyridines.
Proposed Route for Target Compound
A plausible synthesis involves:
-
Formation of the Tetrahydroimidazo[1,2-a]pyridine Core: Cyclocondensation of 2-aminopyridine derivatives with α-haloketones.
-
Introduction of the Ethanamine Side Chain: Nucleophilic substitution or reductive amination at the 3-position.
Future Research Directions
-
Kinase Profiling: Screen against EGFR, HER2, and VEGFR families to identify primary targets.
-
Resistance Studies: Evaluate efficacy in lapatinib-resistant cell lines, following protocols from purine derivative research .
-
Prodrug Development: Explore acetylation of the primary amine to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume